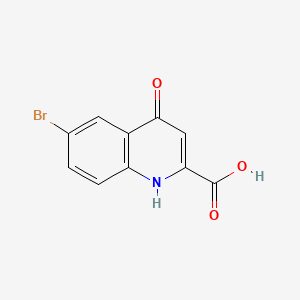

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a brominated derivative of the quinoline-2-carboxylic acid scaffold. Structurally, it features a bromine atom at position 6 of the quinoline ring, a keto group at position 4, and a carboxylic acid group at position 2 (Figure 1). This compound shares its core structure with kynurenic acid (KYNA, 4-hydroxyquinoline-2-carboxylic acid), a well-known neuromodulator and antagonist of excitatory amino acid receptors . The bromine substituent introduces steric and electronic effects that may enhance its binding affinity to biological targets, such as ion channels or neurotransmitter receptors, compared to non-halogenated analogs.

Properties

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSWHDCWDSWVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid. One common method includes the use of bromine in acetic acid or chloroform as the solvent . The reaction is carried out under reflux conditions to ensure complete bromination at the 6th position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis, with appropriate scaling up of reagents and reaction vessels .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

- Substituted quinolines

- Reduced quinoline derivatives

- Oxidized quinoline derivatives

Scientific Research Applications

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The quinoline-2-carboxylic acid scaffold is highly versatile, with modifications at positions 3, 4, 5, 6, 7, or 8 leading to diverse biological activities. Below is a comparative analysis of 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with key analogs:

Table 1: Structural and Functional Comparison of Quinoline-2-carboxylic Acid Derivatives

Key Findings

Substituent Position and Activity: Bromine at C6 (target compound) introduces steric bulk that may hinder binding to flat receptor surfaces (e.g., NMDA glycine sites) compared to analogs with halogens at C5/C7 (e.g., 5,7-dibromo derivative) . Morpholinomethyl groups at C3 (KYNA-M1/A4) enhance M-type K+ channel activation, suggesting that bulky substituents at this position favor ion channel modulation .

Halogen Effects :

- Chlorine at C7 (7-CKA) confers potent NMDA receptor antagonism, while bromine at C5/C7 improves radiolabeling efficiency for SPECT tracers due to bromine’s isotopic properties .

- The 6-bromo derivative’s activity remains underexplored, but its synthesis (e.g., via bromination of KYNA or nucleophilic halogen exchange) aligns with methods used for 5,7-dibromo analogs .

Pharmacokinetic Properties :

- Amidation (e.g., KYNA-A4) improves blood-brain barrier penetration compared to carboxylic acid derivatives, highlighting the importance of functional group modifications for CNS-targeted applications .

Biological Activity

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the bromination of 4-hydroxyquinoline followed by carboxylation. The general reaction scheme includes:

- Bromination : 4-hydroxyquinoline is reacted with bromine in an organic solvent.

- Carboxylation : The resulting intermediate undergoes carboxylation using carbon dioxide under high pressure and temperature.

This method yields a compound characterized by a molecular formula of C₉H₆BrN₃O₃ and a molecular weight of approximately 270.06 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. It has shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Research indicates potential antiviral effects, particularly against influenza A virus, suggesting that it may disrupt viral replication processes.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated in various studies:

In a study involving systemic infections in mice, the compound was administered orally during bacterial challenges, demonstrating significant protective effects against lethal infections .

Anticancer Activity

Several quinoline derivatives have been explored for their anticancer potential. In vitro studies have indicated that modifications to the quinoline structure can enhance antiproliferative activity against various cancer cell lines. For instance, structural analogs have shown IC50 values below 10 nM against specific cancer targets .

Anti-inflammatory Effects

Quinoline derivatives are also being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other quinolone derivatives. Results indicated that this compound had a lower MIC compared to traditional antibiotics like oxolinic acid, suggesting its potential as a more effective antimicrobial agent .

- Anticancer Research : A series of synthesized analogs demonstrated significant activity against cancer cell lines with varying degrees of selectivity. The most potent analogs showed IC50 values in the nanomolar range, indicating strong potential for further development as anticancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.